molecular formula C14H21NO3 B250317 N-(2,4-dimethoxyphenyl)-3,3-dimethylbutanamide

N-(2,4-dimethoxyphenyl)-3,3-dimethylbutanamide

Cat. No. B250317
M. Wt: 251.32 g/mol
InChI Key: SENHBWKXLMSICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3,3-dimethylbutanamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool. DMBA belongs to the class of amides and is structurally similar to the well-known compound, capsaicin. DMBA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied.

Mechanism of Action

DMBA activates TRPV1 channels by binding to a specific site on the channel. This binding leads to the opening of the channel, resulting in the influx of calcium ions and the release of neurotransmitters. The activation of TRPV1 channels by DMBA has been shown to induce pain and inflammation.
Biochemical and Physiological Effects
DMBA has been reported to induce pain and inflammation by activating TRPV1 channels. DMBA has also been shown to induce apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway. Additionally, DMBA has been reported to inhibit the growth of cancer cells by inhibiting the activity of protein kinase C (PKC).

Advantages and Limitations for Lab Experiments

DMBA has several advantages as a research tool, including its ability to activate TRPV1 channels and induce apoptosis in cancer cells. However, DMBA has several limitations, including its potential toxicity and the lack of information on its long-term effects.

Future Directions

For research on DMBA include the development of more specific TRPV1 channel agonists and the investigation of DMBA's potential as an anticancer agent. Additionally, further studies are needed to determine the long-term effects of DMBA and its potential toxicity.

Synthesis Methods

DMBA can be synthesized using several methods, including the reaction of 2,4-dimethoxybenzaldehyde with 3,3-dimethylbutyryl chloride in the presence of a base. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 3,3-dimethylbutyric acid in the presence of a coupling agent. Both methods have been reported to yield DMBA in good yields.

Scientific Research Applications

DMBA has been studied for its potential use as a research tool in various scientific fields, including neuroscience, pharmacology, and cancer research. DMBA has been shown to activate transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain perception and inflammation. DMBA has also been reported to induce apoptosis in cancer cells, making it a potential anticancer agent.

properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO3/c1-14(2,3)9-13(16)15-11-7-6-10(17-4)8-12(11)18-5/h6-8H,9H2,1-5H3,(H,15,16)

InChI Key

SENHBWKXLMSICO-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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